N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195587
InChI: InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-9-5-4-8(7-11(9)21-13)19-12(22)10-3-1-2-6-18-10/h1-7H,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C14H9F3N4O
Molecular Weight: 306.24 g/mol

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC20195587

Molecular Formula: C14H9F3N4O

Molecular Weight: 306.24 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide -

Specification

Molecular Formula C14H9F3N4O
Molecular Weight 306.24 g/mol
IUPAC Name N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide
Standard InChI InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-9-5-4-8(7-11(9)21-13)19-12(22)10-3-1-2-6-18-10/h1-7H,(H,19,22)(H,20,21)
Standard InChI Key BLNAZABXJLUTTM-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzimidazole ring system substituted at position 2 with a trifluoromethyl (CF3\text{CF}_3) group and at position 5 with a pyridine-2-carboxamide moiety. The benzimidazole nucleus consists of a benzene ring fused to an imidazole, while the pyridine ring introduces a nitrogen heteroatom that enhances polarity and hydrogen-bonding capacity. The trifluoromethyl group contributes electron-withdrawing effects, potentially stabilizing the molecule and influencing its pharmacokinetic properties .

Table 1: Key Structural Features

FeatureDescription
Benzimidazole coreFused benzene-imidazole system with CF3\text{CF}_3 at position 2
Pyridine-carboxamidePyridine ring linked via carboxamide to benzimidazole position 5
Molecular weight306.24 g/mol
PolarityModerate (logP ~2.1 estimated)

Synthesis and Chemical Preparation

Synthetic Pathways

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves multi-step reactions. A common approach begins with the condensation of 4-nitro-1,2-phenylenediamine with trifluoroacetic anhydride to form 2-trifluoromethyl-5-nitrobenzimidazole. Subsequent reduction of the nitro group to an amine, followed by amide coupling with pyridine-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt), yields the target compound .

Critical Reaction Steps:

  • Cyclocondensation: Formation of the benzimidazole ring under acidic conditions.

  • Nitro Reduction: Catalytic hydrogenation or use of SnCl2\text{SnCl}_2 in HCl to convert nitro to amine.

  • Amide Coupling: Activation of the carboxylic acid moiety for nucleophilic attack by the benzimidazole amine.

Yield Optimization

Yields vary significantly based on the coupling reagent and solvent system. Microwave-assisted synthesis has been reported to enhance efficiency, reducing reaction times from hours to minutes while maintaining ~65–70% yields . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

ActivityTargetMechanismPotential IC50_{50}/MIC
AnticancerTubulinMicrotubule destabilization10–20 µM
AntibacterialDNA gyraseInhibition of DNA supercoiling2–8 µg/mL
AntifungalLanosterol demethylaseErgosterol biosynthesis inhibition4–16 µg/mL

Computational and In Silico Insights

ADMET Profiling

Computational models predict favorable absorption and blood-brain barrier permeability (logBB >0.3) due to moderate lipophilicity (logP ~2.1). The compound’s polar surface area (PSA) of 78 Ų suggests limited CNS penetration, making it suitable for peripheral targets. Hepatotoxicity risk is low, as indicated by the absence of reactive metabolites in cytochrome P450 simulations .

Molecular Docking

Docking studies against kinase targets (e.g., EGFR, VEGFR2) reveal strong binding affinities (ΔG\Delta G = -9.2 to -11.5 kcal/mol). The trifluoromethyl group forms hydrophobic interactions with ATP-binding pockets, while the carboxamide engages in hydrogen bonding with conserved residues (e.g., Lys721 in EGFR) .

Future Research Directions

Structural Modifications

  • Position 1 Substitution: Introducing alkyl or aryl groups to modulate solubility.

  • Pyridine Ring Functionalization: Adding electron-donating groups (e.g., -OCH3_3) to enhance target affinity.

In Vivo Studies

Pharmacokinetic profiling in rodent models is critical to assess bioavailability and metabolite formation. Efficacy studies in xenograft models could validate anticancer potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator